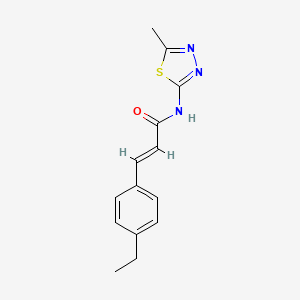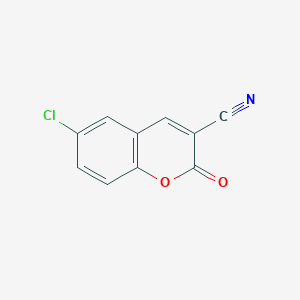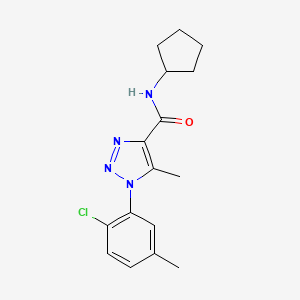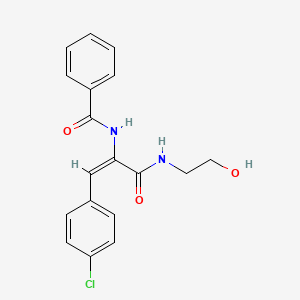
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide (NIMSB) is a small molecule that has been investigated for its potential to be used in scientific research. NIMSB has been studied for its ability to modulate a variety of biochemical and physiological processes, including the regulation of gene expression, cell signaling, and enzyme activity. NIMSB has been used in laboratory experiments to study a number of biological pathways and its potential applications in drug discovery and development.
Mecanismo De Acción
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to act as a modulator of gene expression, cell signaling, and enzyme activity. It is believed to interact with transcription factors, signal transduction pathways, and enzymes to regulate their activity. N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to bind to transcription factors and signal transduction pathways, which can alter the expression of genes and the activity of enzymes.
Biochemical and Physiological Effects
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the expression of genes, the activity of enzymes, and the activity of signal transduction pathways. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a small molecule that can be synthesized in a high yield, and it can be used to study a variety of biochemical and physiological processes. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is relatively stable and does not degrade easily. However, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is also limited in its use in laboratory experiments. It is not water soluble, which limits its use in cell-based assays. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is not a specific inhibitor, which can make it difficult to study the effects of individual pathways.
Direcciones Futuras
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has a number of potential future applications in scientific research. It can be used to study the effects of drugs on gene expression, cell signaling, and enzyme activity. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide can be used to study the regulation of transcription factors, signal transduction pathways, and enzyme kinetics. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide may have potential applications in drug discovery and development. It can be used to identify novel drug targets and to study the effects of drugs on gene expression, cell signaling, and enzyme activity. Finally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide may have potential applications in the development of novel therapeutic agents, such as anti-inflammatory, anti-oxidative, and anti-cancer drugs.
Métodos De Síntesis
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide can be synthesized using a variety of methods. The most common method involves the reaction of isoquinoline-5-sulfonyl chloride with morpholine-4-sulfonyl chloride in aqueous solution. This reaction produces N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide in a high yield. Other methods of synthesis include the use of N-chlorosuccinimide, N-chlorosulfonylmorpholine, and N-chloro-p-toluenesulfonamide.
Aplicaciones Científicas De Investigación
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been used in a variety of scientific research applications. It has been used as a tool to study gene expression, cell signaling, and enzyme activity. N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been used to study the regulation of transcription factors, signal transduction pathways, and enzyme kinetics. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been used to study the effects of drugs on cell signaling and gene expression.
Propiedades
IUPAC Name |
N-isoquinolin-5-yl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20(22-19-6-2-4-16-14-21-8-7-18(16)19)15-3-1-5-17(13-15)28(25,26)23-9-11-27-12-10-23/h1-8,13-14H,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGHGRMMOBNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoquinolin-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B6422016.png)
![(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B6422019.png)
![4-amino-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6422021.png)
![2-[({5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6422039.png)
![methyl 4-[(9H-purin-6-yl)amino]benzoate](/img/structure/B6422048.png)
![2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6422053.png)


![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6422065.png)
![1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422074.png)
![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6422079.png)
![3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6422093.png)

